molecular formula C15H21NO4 B1651699 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone CAS No. 132948-75-5

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone

Katalognummer: B1651699
CAS-Nummer: 132948-75-5
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: QGRBFZOIRDCXLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is a complex organic compound with a molecular formula of C15H21NO4. This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an ethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone typically involves multiple steps. One common method is the reaction of 2-hydroxy-3-(4-morpholinyl)propoxybenzene with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

132948-75-5

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

1-[2-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone

InChI

InChI=1S/C15H21NO4/c1-12(17)14-4-2-3-5-15(14)20-11-13(18)10-16-6-8-19-9-7-16/h2-5,13,18H,6-11H2,1H3

InChI-Schlüssel

QGRBFZOIRDCXLZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCOCC2)O

Kanonische SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCOCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.